1,2,3-triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They are a significant class of compounds in organic chemistry due to their diverse biological activities and synthetic versatility [, ]. These derivatives find applications in various fields, including:
The compound is cataloged under various chemical databases, including PubChem and ChemicalBook, where it is identified by the CAS Number 106308-57-0. Its classification as a triazole indicates that it contains a five-membered aromatic ring with three nitrogen atoms, which is characteristic of compounds with significant biological activity, particularly in pharmacology and biochemistry .
The synthesis of 1-(2-Chloro-6-fluoro-benzyl)-1H-[1,2,3]triazole-4-carboxylic acid typically involves several key steps:
Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis.
The molecular structure of 1-(2-Chloro-6-fluoro-benzyl)-1H-[1,2,3]triazole-4-carboxylic acid can be described using various structural representations:
InChI=1S/C10H7ClFN3O2/c11-9-5-3-4-8(12)6-10(9)14-15-16-17(13)7(6)2/h3-7H,2H2,(H,13,15) which encodes information about its molecular connectivity.
C1=NN=C(N1)C(=O)OCC(C=CC(Cl)F)=C(C)C which provides insight into its structure in a linear format.
This compound exhibits a triazole ring fused with a benzyl group that contains both chlorine and fluorine substituents. The presence of these halogens may enhance its biological activity by influencing electronic properties and steric effects.
The chemical reactivity of 1-(2-Chloro-6-fluoro-benzyl)-1H-[1,2,3]triazole-4-carboxylic acid includes:
These reactions are significant for further derivatization and functionalization in medicinal chemistry applications.
The mechanism of action for 1-(2-Chloro-6-fluoro-benzyl)-1H-[1,2,3]triazole-4-carboxylic acid involves its interaction with biological targets:
Further studies are required to elucidate specific pathways and targets for this compound's action.
The physical and chemical properties of 1-(2-Chloro-6-fluoro-benzyl)-1H-[1,2,3]triazole-4-carboxylic acid include:
These properties influence its handling during synthesis and application in research settings.
The applications of 1-(2-Chloro-6-fluoro-benzyl)-1H-[1,2,3]triazole-4-carboxylic acid are diverse:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4